molecular formula C4H3NO2 B12557649 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one CAS No. 158599-54-3

3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one

Cat. No.: B12557649
CAS No.: 158599-54-3
M. Wt: 97.07 g/mol
InChI Key: KUSAXTKYYCRTMY-UHFFFAOYSA-N
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Description

3-Oxa-1-azatricyclo[3100~2,6~]hexan-4-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one typically involves a series of organic reactions. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This method is efficient and environmentally benign, providing good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to modulate the NMDA receptor and voltage-gated calcium channels, leading to neuroprotective effects . Molecular docking studies suggest that these compounds can bind to the NMDA receptor in a manner similar to known inhibitors, thereby attenuating neurotoxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical properties and potential applications. Its ability to modulate neuroprotective pathways sets it apart from other similar compounds.

Properties

CAS No.

158599-54-3

Molecular Formula

C4H3NO2

Molecular Weight

97.07 g/mol

IUPAC Name

3-oxa-1-azatricyclo[3.1.0.02,6]hexan-4-one

InChI

InChI=1S/C4H3NO2/c6-4-2-1-3(7-4)5(1)2/h1-3H

InChI Key

KUSAXTKYYCRTMY-UHFFFAOYSA-N

Canonical SMILES

C12C3N1C2OC3=O

Origin of Product

United States

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